molecular formula C7H11N3O B1429363 3-(oxolan-2-yl)-1H-pyrazol-5-amine CAS No. 1028843-21-1

3-(oxolan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1429363
CAS No.: 1028843-21-1
M. Wt: 153.18 g/mol
InChI Key: CKIXUKPEHKUCPP-UHFFFAOYSA-N
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Description

3-(Oxolan-2-yl)-1H-pyrazol-5-amine is a high-purity heterocyclic compound offered as a solid powder for research and development purposes . This chemical features a pyrazole core functionalized with an amine group and a tetrahydrofuran (oxolane) ring, a combination that makes it a valuable scaffold in medicinal chemistry and drug discovery . The molecular formula of the compound is C7H11N3O, and it has a molecular weight of 153.18 g/mol . While specific analytical data for this compound is limited, its structural analogues, such as the 1-methyl-substituted derivative and the furan-2-yl variant (3-(furan-2-yl)-1H-pyrazol-5-amine), are well-known as key intermediates in the synthesis of more complex molecules . As a result, researchers value this compound primarily as a versatile building block for constructing combinatorial libraries or for use in nucleophilic substitution and cyclization reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions, including wearing protective gloves and eye protection, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(oxolan-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h4,6H,1-3H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIXUKPEHKUCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028843-21-1
Record name 3-(oxolan-2-yl)-1H-pyrazol-5-amine
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Synthetic Methodologies and Chemical Transformations of 3 Oxolan 2 Yl 1h Pyrazol 5 Amine and Its Analogs

General Synthetic Strategies for 5-Aminopyrazoles

The construction of the 5-aminopyrazole core is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

One of the most fundamental and widely utilized methods for the synthesis of 5-aminopyrazoles is the condensation reaction between β-ketonitriles and hydrazines. beilstein-journals.orgbeilstein-journals.orgchim.it This reaction proceeds smoothly to yield the desired pyrazole (B372694) core. The mechanism involves an initial nucleophilic attack by the terminal nitrogen atom of the hydrazine (B178648) onto the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate is rarely isolated and undergoes a subsequent intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, ultimately forming the stable 5-aminopyrazole ring. beilstein-journals.orgbeilstein-journals.org

The versatility of this method allows for the synthesis of a diverse range of 5-aminopyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine starting materials. beilstein-journals.org For instance, the use of substituted hydrazines leads to N-substituted 5-aminopyrazoles. psu.edu Solid-phase synthesis techniques have also been developed, utilizing resin-supported β-ketonitriles to facilitate the generation of combinatorial libraries of 5-aminopyrazole derivatives. beilstein-journals.orgnih.gov

Table 1: Examples of 5-Aminopyrazole Synthesis from β-Ketonitriles

β-Ketonitrile Reactant Hydrazine Reactant Product Reference
4-(1-cyano-2-oxoethyl)benzamide Hydrazine 5-amino-3-(4-carbamoylphenyl)-1H-pyrazole beilstein-journals.orgnih.gov
Trifluoroacetylbenzyl cyanide Heteroarylhydrazines 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles beilstein-journals.org
3-Oxopropanenitriles Hydrazine hydrate (B1144303) 5-amino-4-arylazopyrazoles beilstein-journals.org

This table is interactive. Click on the headers to sort.

Another significant route to 5-aminopyrazoles involves the use of malononitrile (B47326) and its derivatives, such as alkylidenemalononitriles. beilstein-journals.org These compounds serve as versatile precursors that react with hydrazines to form the pyrazole ring. For example, thioacetals of malononitrile have been successfully used to synthesize 5(3)-aminopyrazoles. beilstein-journals.orgnih.gov The reaction with hydrazine monohydrate proceeds via nucleophilic attack and subsequent cyclization onto the cyano group. beilstein-journals.orgnih.gov Additionally, hydrazonoyl halides can be reacted with active methylene (B1212753) compounds like malononitrile in the presence of a base to produce substituted 5-aminopyrazoles. beilstein-journals.org

To enhance the efficiency and sustainability of pyrazole synthesis, ultrasound-assisted techniques have been increasingly adopted. researchgate.netnih.gov Ultrasound irradiation can significantly reduce reaction times, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net This "green chemistry" approach utilizes high-frequency sound waves to promote the chemical reactions. nih.gov The technique has been successfully applied to the three-component synthesis of complex pyrazole derivatives, demonstrating its utility in constructing diverse molecular scaffolds. researchgate.net For example, the synthesis of pyrazolines from chalcones has been effectively achieved using ultrasound, highlighting its role in promoting environmentally friendly synthetic protocols. nih.gov

Targeted Synthesis of 3-(oxolan-2-yl)-1H-pyrazol-5-amine and its Structural Derivatives

The specific synthesis of the title compound and its derivatives involves the strategic incorporation of the oxolane (tetrahydrofuran) ring and subsequent modifications of the pyrazole core.

The introduction of the oxolane ring at the 3-position of the pyrazole is a key synthetic challenge. Based on the general principles of 5-aminopyrazole synthesis, the most direct route to this compound would involve the condensation of a β-ketonitrile containing an oxolane group with hydrazine. The required precursor would be 3-oxo-3-(oxolan-2-yl)propanenitrile . This intermediate could then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), likely under reflux, to yield the target compound.

Alternative advanced synthetic strategies have also been proposed for related structures, which could be adapted for this synthesis. These include one-pot syntheses involving Rh(III)-catalyzed C-H activation and cyclization cascades, as well as nucleophilic substitution reactions on suitably functionalized pyrazole precursors to introduce the oxolane moiety. smolecule.com

Once the this compound core is synthesized, it can undergo a variety of chemical transformations to produce a range of derivatives. beilstein-journals.orgresearchgate.net Functional group interconversion (FGI) is a key strategy in organic synthesis to convert one functional group into another, enabling the creation of diverse analogs. ub.eduimperial.ac.uk

The amino group at the 5-position and the NH group in the pyrazole ring are common sites for derivatization. For example, the amino group can be acylated or sulfonylated. nih.gov The pyrazole nitrogen can be arylated using transition-metal-catalyzed N-arylation reactions, with palladium and copper being common catalysts for this transformation. chim.it Furthermore, the pyrazole ring itself can be functionalized through C-H activation. chim.it

The bifunctional nature of 5-aminopyrazoles, possessing both a nucleophilic amino group and a reactive ring nitrogen, allows them to act as building blocks for fused heterocyclic systems. chim.itresearchgate.net For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. chim.it

Table 2: Potential Derivatization Reactions of the this compound Core

Reaction Type Reagents/Conditions Resulting Structure Reference
N-Acylation Acyl chlorides, anhydrides N-acyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine arkat-usa.org
N-Sulfonylation Sulfonyl chlorides N-sulfonyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine nih.gov
N-Arylation Aryl halides, Pd or Cu catalyst 1-Aryl-3-(oxolan-2-yl)-1H-pyrazol-5-amine chim.it
Fused Ring Formation β-Diketones Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives chim.it

This table is interactive. Click on the headers to sort.

Regioselective Synthesis Considerations

The synthesis of this compound and its analogs primarily relies on the well-established condensation reaction between a β-ketonitrile and a hydrazine derivative. However, the unsymmetrical nature of the β-ketonitrile required for the target compound, γ-(tetrahydrofuran-2-yl)-β-ketonitrile, introduces challenges in controlling the regioselectivity of the cyclization. The reaction can potentially yield two regioisomers: the desired this compound and the isomeric 5-(oxolan-2-yl)-1H-pyrazol-3-amine.

The regiochemical outcome of the condensation is influenced by several factors, including the nature of the hydrazine (substituted or unsubstituted), the reaction conditions (temperature, solvent, and catalyst), and the electronic and steric properties of the substituents on the β-ketonitrile.

Kinetic vs. Thermodynamic Control:

The regioselectivity can often be directed by choosing between kinetic and thermodynamic reaction conditions. thieme-connect.comwordpress.com

Kinetic Control: At lower temperatures and under basic conditions, the reaction may favor the kinetically controlled product. For monosubstituted hydrazines, the initial nucleophilic attack often occurs at the more substituted nitrogen atom. A rapid, base-catalyzed cyclization can then "trap" this intermediate, leading to the formation of the 3-substituted-5-aminopyrazole. thieme-connect.com

Thermodynamic Control: Under neutral conditions and at elevated temperatures, the reaction tends to favor the thermodynamically more stable product. thieme-connect.com This allows for the potential equilibration of the initial Michael adducts, often leading to the 5-substituted pyrazole as the major product. thieme-connect.comwordpress.com

A study by Fandrick et al. demonstrated that heating a β-alkoxyacrylonitrile with an alkyl-substituted hydrazine in ethanol resulted in the 5-aminopyrazole, while the use of sodium ethoxide at low temperatures favored the formation of the 3-aminopyrazole. wordpress.com This suggests that for the synthesis of this compound, a kinetically controlled approach would be more favorable.

Table 1: Regiocontrol in Pyrazole Synthesis

ConditionProduct FavoredRationale
Low Temperature, Basic3-Substituted-5-aminopyrazoleKinetic Control
High Temperature, Neutral5-Substituted-5-aminopyrazoleThermodynamic Control

This table is a simplified representation based on general principles of pyrazole synthesis.

Influence of Substituents:

The electronic nature of the substituents on both the hydrazine and the β-ketonitrile can also play a crucial role. Electron-donating groups on the hydrazine can influence the nucleophilicity of the nitrogen atoms, while the steric bulk of the oxolanyl group in the β-ketonitrile precursor could also direct the cyclization. wordpress.com For instance, with arylhydrazines, the unsubstituted nitrogen is generally more nucleophilic, which would favor the formation of the 5-substituted pyrazole. wordpress.com

Advanced Chemical Transformations and Coupling Reactions

The 5-aminopyrazole scaffold is a versatile building block for the synthesis of more complex molecular architectures. This compound, with its reactive amino group and available C-H and N-H bonds, can participate in a variety of advanced chemical transformations.

Dimerization Pathways of 5-Aminopyrazoles

The dimerization of 5-aminopyrazoles represents a powerful strategy for the construction of fused heterocyclic systems. A notable example is the copper-promoted chemoselective dimerization that can lead to either pyrazole-fused pyridazines or pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. nih.govresearchgate.netmdpi.com

This switchable synthesis is highly dependent on the reaction conditions. For example, the use of Cu(OAc)2 with specific oxidants can selectively promote different coupling pathways, providing access to a diverse range of dimeric structures. researchgate.net This methodology, demonstrated with various substituted 5-aminopyrazoles, could likely be applied to this compound to generate novel dimeric structures with potential applications in materials science due to their fluorescence properties. nih.govresearchgate.net

Table 2: Copper-Promoted Dimerization of 5-Aminopyrazoles

Product TypeBonds Formed
Pyrazole-fused PyridazinesC-H/N-H, N-H/N-H
Pyrazole-fused PyrazinesC-H/C-H

This table summarizes the types of bonds formed during the copper-promoted dimerization of 5-aminopyrazoles. nih.govresearchgate.netmdpi.com

Formation of Fused Heterocyclic Systems

5-Aminopyrazoles are extensively used as precursors for the synthesis of a wide array of fused heterocyclic systems, often referred to as pyrazoloazines. beilstein-journals.org These compounds are of great interest due to their structural resemblance to purine (B94841) bases and their associated biological activities. beilstein-journals.org The condensation of the 5-amino group and the adjacent ring nitrogen with various bielectrophilic reagents is a common and effective strategy.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govmdpi.comresearchgate.netresearchgate.net This is typically achieved through the condensation of a 3-substituted-5-aminopyrazole, such as this compound, with a β-dicarbonyl compound or its equivalent. nih.gov The reaction involves the nucleophilic attack of the 5-amino group on one of the carbonyl carbons, followed by cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.gov The reaction conditions can be tuned, often employing acidic or basic catalysis, to promote the cyclization. nih.gov

The versatility of this approach allows for the introduction of a wide range of substituents onto the newly formed pyrimidine ring, enabling the generation of diverse chemical libraries for drug discovery and other applications. The oxolane moiety at the 3-position of the starting pyrazole would be incorporated into the final fused heterocyclic system, potentially influencing its physicochemical properties and biological activity.

Computational Chemistry and Molecular Modeling Studies of 3 Oxolan 2 Yl 1h Pyrazol 5 Amine

Quantum Chemical Investigations and Electronic Structure

Quantum chemical methods are powerful tools for understanding the fundamental characteristics of molecules. For 3-(oxolan-2-yl)-1H-pyrazol-5-amine, these investigations focus on its geometry and how it interacts with magnetic fields, which is crucial for interpreting experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.netresearchgate.net By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and torsion angles. These calculations often utilize various functionals, such as B3LYP and M06-2X, paired with basis sets like TZVP and 6-311+G(d,p), to achieve a high level of accuracy. researchgate.net The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

ParameterDescription
Functional A key component of DFT that approximates the exchange-correlation energy.
Basis Set A set of mathematical functions used to build molecular orbitals.
Geometry Optimization A computational process to find the lowest energy arrangement of atoms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govarxiv.org For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predictions are valuable for assigning signals in experimental NMR spectra and can help confirm the compound's structure. youtube.com The accuracy of these predictions is often dependent on the chosen DFT functional and basis set. researchgate.net Studies have shown that for similar pyrazole (B372694) derivatives, certain functionals provide better correlation with experimental data. researchgate.net

NucleusPredicted Chemical Shift Range (ppm)Method
¹HVaries depending on the proton's environmentGIAO/DFT
¹³CVaries depending on the carbon's environmentGIAO/DFT

Conformation Analysis and Tautomeric Equilibria

The flexibility of the oxolane ring and the potential for proton migration in the pyrazole ring mean that this compound can exist in different forms. Understanding these is key to comprehending its chemical reactivity.

Energetic Landscape of Tautomeric Forms

Pyrazole derivatives can exist as different tautomers, which are isomers that readily interconvert, typically through the migration of a proton. researchgate.net For this compound, the position of the proton on the pyrazole ring's nitrogen atoms can vary, leading to different tautomeric forms. researchgate.net Computational studies can determine the relative energies of these tautomers, predicting which form is the most stable. purkh.com The stability of pyrazole tautomers is significantly influenced by the nature and position of substituents on the ring. researchgate.net For instance, electron-donating or electron-withdrawing groups can favor one tautomer over another. researchgate.net The surrounding environment, such as the solvent, can also play a crucial role in the tautomeric equilibrium. nih.gov

TautomerDescriptionRelative Stability
3-amino-5-(oxolan-2-yl)-1H-pyrazoleProton on N1Dependent on substituent effects and solvent
5-amino-3-(oxolan-2-yl)-1H-pyrazoleProton on N2Dependent on substituent effects and solvent

Conformational Preferences of the Oxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is not planar and can adopt various conformations, such as the envelope and twist forms. The substitution pattern on the ring influences the energetic preference for a particular conformation. The attachment of the pyrazole moiety at the 2-position of the oxolane ring will create specific steric interactions that dictate the most stable conformation. Computational methods can map the potential energy surface of the oxolane ring to identify the lowest energy conformations and the energy barriers between them.

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While no specific Hirshfeld analysis for this compound is available, studies on other pyrazole derivatives demonstrate its utility. For instance, the analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate has provided significant insights into their crystal packing and stability. nih.govnih.gov

This method maps various properties onto the Hirshfeld surface, including d_norm, which identifies regions of close intermolecular contact. These contacts are crucial for understanding the forces that hold the crystal together. For pyrazole derivatives, Hirshfeld analysis typically reveals the prevalence of hydrogen bonds and π–π stacking interactions, which are key to their supramolecular assembly. nih.gov

Hydrogen Bonding Networks and Crystal Stability

The stability of a crystalline solid is intrinsically linked to its network of intermolecular interactions, with hydrogen bonds playing a primary role. In pyrazole-containing compounds, the amine and pyrazole ring nitrogens are common participants in hydrogen bonding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential in modern drug discovery for creating mathematical models that correlate the chemical structure of compounds with their biological activity. ej-chem.orgbiointerfaceresearch.com These models are then used to predict the activity of new, unsynthesized compounds. While a specific QSAR model for this compound is not documented, numerous studies on pyrazole derivatives highlight the common methodologies used. nih.govnih.govnih.gov

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that explains the biological activity of molecules based on their steric and electrostatic fields. nih.gov In a typical CoMFA study on pyrazole derivatives, a set of molecules with known activities is aligned, and the fields they produce are calculated at various grid points in space. nih.govresearchgate.net

The resulting data is analyzed using partial least squares (PLS) to generate a model that can predict the activity of new compounds. aacrjournals.org The output is often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov For a series of pyrazole-based inhibitors, these maps can guide the modification of substituents to enhance biological potency. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more detailed picture of the structure-activity relationship. nih.gov

A CoMSIA study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors, for example, found that the electrostatic field had the highest correlation with activity. nih.govresearchgate.net The resulting models, often found to be statistically superior to CoMFA models, provide contour maps that offer precise guidance for designing more effective compounds by highlighting the key interaction points. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

The ultimate goal of QSAR studies, including CoMFA and CoMSIA, is to develop robust and predictive models of biological activity. nih.gov The statistical significance of these models is rigorously tested through methods like cross-validation (q²) and external validation using a test set of compounds. nih.govresearchgate.net

For pyrazole derivatives, which are investigated for a wide range of biological activities including as kinase inhibitors, these predictive models are invaluable. nih.govnih.gov They allow for the virtual screening of large libraries of potential compounds and the prioritization of synthetic efforts on those with the highest predicted potency, thereby accelerating the drug discovery process. nih.gov

Biological Activities and Pharmacological Potential of 3 Oxolan 2 Yl 1h Pyrazol 5 Amine and Its Analogs

Anti-Cancer Research

The fight against cancer continues to be a primary focus of medical research, with an ongoing search for novel compounds that can effectively and selectively target cancer cells. Pyrazole (B372694) derivatives have shown promise in this area, and the inclusion of an oxolane ring in 3-(oxolan-2-yl)-1H-pyrazol-5-amine presents a unique structural motif for investigation. smolecule.com

Inhibition of Cell Proliferation in Various Cancer Cell Lines

A number of studies have investigated the anti-proliferative activity of pyrazole derivatives against various cancer cell lines. While specific data on this compound is limited, research on analogous compounds provides valuable insights. For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against a broad range of tumor cell lines. nih.gov One compound from this series was particularly effective against a human B-cell lymphoma cell line (BJAB). nih.gov

Another study on pyrazole-naphthalene derivatives showed anticancer activity against breast cancer cell lines (MCF-7). mdpi.com Furthermore, certain pyrazolic chalcones have exhibited potent activity against leukemia (K-562 and SR), renal cancer (UO-31), and non-small cell lung cancer (HOP-92) cell lines. nih.gov 5-Aminopyrazoles (5APs) have also been identified as promising anti-proliferative agents, with the ability to suppress the growth of specific cancer cell lines. nih.gov

Table 1: Anti-proliferative Activity of Pyrazole Analogs in Various Cancer Cell Lines

Compound Class Cancer Cell Line(s) Observed Effect Reference(s)
Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives Broad range of tumor cell lines, including BJAB (human B-cell lymphoma) Potent anti-proliferative activity nih.gov
Pyrazole-naphthalene derivatives MCF-7 (breast cancer) Anticancer activity mdpi.com
Pyrazolic chalcones K-562, SR (leukemia); UO-31 (renal cancer); HOP-92 (non-small cell lung cancer) Potent activity nih.gov
5-Aminopyrazoles (5APs) Various cancer cell lines Suppression of cancer cell growth nih.gov
3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1H-prazole derivatives NCI-H460, SW620, OVCA, AGS Significant growth inhibition mdpi.com
Pyrazolyl thiazolones --- In vivo anti-inflammatory activity nih.gov
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives A549 (lung cancer) Inhibition of cell growth and induction of apoptosis nih.gov
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) Merkel cell carcinoma (MCC) Inhibition of tumor growth mdpi.com

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. Research indicates that pyrazole derivatives can trigger this process. For example, in vitro studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cell lines. A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to not only inhibit the growth of A549 lung cancer cells but also to induce apoptosis. nih.gov Similarly, 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were shown to arrest the cell cycle at the S phase in HepG-2, BT474, and BGC823 cell lines. mdpi.com

Modulation of Cancer-Related Signaling Pathways

The uncontrolled growth of cancer cells is often driven by dysregulated signaling pathways. Some pyrazole analogs have been shown to modulate these pathways. For instance, the compound 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) was found to inhibit the growth of Merkel cell carcinoma (MCC) cells by repressing the transcription of viral T antigens, a process that was surprisingly found to be independent of Aurora kinase A inhibition. mdpi.com Instead, PHT was shown to activate β-catenin and directly target glycogen (B147801) synthase kinase 3 (GSK3), a kinase known to promote T antigen transcription. mdpi.com This highlights the potential for pyrazole derivatives to interact with specific molecular targets within cancer cells.

Anti-Inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response that, when chronic, can contribute to the development of various diseases, including cancer. nih.gov Pyrazole-containing compounds have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes. researchgate.net

Inhibition of Pro-Inflammatory Mediators (e.g., IL-6, TNF-α, IL-β)

A series of novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives demonstrated promising anti-inflammatory activity by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Specifically, compounds 4 and 16 in this series showed significant inhibitory activity against both TNF-α (up to 61–85%) and IL-6 (76–93%) at a concentration of 10 µM. nih.gov

Table 2: Inhibition of Pro-Inflammatory Mediators by Pyrazole Analogs

Compound Class Mediator(s) Inhibited Level of Inhibition Reference(s)
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives TNF-α, IL-6 Up to 85% for TNF-α and 93% for IL-6 at 10 µM nih.gov
Pyrazole–pyridazine hybrids PGE-2, NO Significant reduction in LPS-induced RAW264.7 macrophages nih.gov

Cyclooxygenase (COX) and Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. mdpi.com Several pyrazole derivatives have been identified as COX inhibitors. A study on new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives showed that all synthesized compounds were more selective for COX-2 over COX-1. nih.gov The trimethoxy derivatives, in particular, were found to be the most potent anti-inflammatory agents in this series. nih.gov

Furthermore, some pyrazole-containing compounds have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme that acts downstream of COX-2 and is a key player in the production of the pro-inflammatory prostaglandin E2 (PGE2). nih.gov While specific data for this compound is not available, the broader class of pyrazole derivatives shows potential for targeting this important inflammatory enzyme. For example, new pyrazole–pyridazine hybrids have been shown to inhibit PGE-2 production in LPS-induced RAW264.7 macrophages. nih.gov

P2Y Receptor Antagonism and Related Inflammatory Pathways

The UDPG/P2Y14R signaling pathway is a recognized therapeutic target for diseases related to the innate immune system. nih.gov In the quest for novel treatments, researchers have designed and synthesized a series of pyrazole analogs as P2Y14R antagonists, which have demonstrated promising anti-inflammatory properties. nih.gov Through a scaffold hopping strategy, these new compounds were developed to improve physicochemical properties. nih.gov

One notable optimized compound, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, exhibited potent P2Y14R antagonism with an IC50 of 1.93 nM. nih.gov This compound showed a strong binding affinity for the P2Y14 receptor, high selectivity, and significantly improved solubility and pharmacokinetic profiles. nih.gov Furthermore, it displayed low cytotoxicity and an anti-inflammatory effect in vitro. nih.gov In a mouse model of acute peritonitis, this pyrazole analog effectively reduced the levels of inflammatory cytokines IL-6, IL-1β, and TNF-α that were induced by LPS. nih.gov

The P2Y2 receptor (P2Y2R), another member of the P2Y receptor family, is a known regulator of immune responses and cellular repair mechanisms. nih.gov It is activated by extracellular ATP and UTP and has been implicated in a wide range of diseases, many of which have an inflammatory component. nih.gov Consequently, the development of effective P2Y2R antagonists is an active area of research. nih.gov

Anti-Microbial Investigations

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, known to be a key feature in a variety of compounds with a wide range of biological activities, including antimicrobial properties.

Pyrazole derivatives have shown significant potential as antibacterial agents. For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be potent inhibitors of FabH, an essential enzyme in bacterial fatty acid synthesis. researchgate.net These compounds demonstrated strong antibacterial activity. researchgate.net

In another study, novel pyrazole analogs were synthesized and screened for their antibacterial activity. nih.gov One compound was found to be exceptionally active against the Gram-negative bacterium Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). nih.gov Another compound was highly active against the Gram-positive bacterium Streptococcus epidermidis, with an MIC of 0.25 μg/mL, comparing favorably to the standard (MIC: 4 μg/mL). nih.gov

Furthermore, the synthesis of 1-N substituted 3,5-diaryl pyrazolines has been explored for their antibacterial potential against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org

Table 1: Antibacterial Activity of Selected Pyrazole Analogs

Compound Test Organism MIC (μg/mL) Standard Standard MIC (μg/mL)
Compound 3 Escherichia coli (Gram-negative) 0.25 Ciprofloxacin 0.5

The antifungal potential of pyrazole derivatives has also been a subject of investigation. In one study, a synthesized pyrazole analog demonstrated high antifungal activity against Aspergillus niger, with an MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov

Research into 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide revealed significant antifungal effects against Candida albicans and Candida tropicalis. nih.gov The study found that as the concentration of the compound increased, the fungal colonies were progressively eliminated. nih.gov At a concentration of 1000 ppm, all colonies of both Candida species were destroyed, indicating a promising antifungal effect. nih.gov

The nature of substituents on both the 2-pyrazoline (B94618) and phenyl rings was identified as a key determinant of antibacterial and antifungal efficacy in another series of compounds. nih.gov These SAR studies are instrumental in guiding the design of new pyrazole-based antimicrobial agents with improved potency and a broader spectrum of activity. nih.govresearchgate.net

Anti-Diabetic and Metabolic Disorder Research

The inhibition of α-glucosidase is a validated strategy for managing type 2 diabetes mellitus. nih.gov Pyrazole-based heterocyclic compounds have recently emerged as a promising scaffold for the development of α-glucosidase inhibitors. nih.gov

Several studies have highlighted the potential of pyrazole derivatives as α-glucosidase inhibitors. A series of acyl pyrazole sulfonamides were synthesized and evaluated for their inhibitory activity against the α-glucosidase enzyme. frontiersin.org Most of the synthesized compounds were found to be prominently active and selective. frontiersin.org Notably, one compound with a chlorine atom at the para-position was identified as the most potent and selective inhibitor, with an IC50 value of 1.13 ± 0.06 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM). frontiersin.orgresearchgate.net

Another study focused on curcumin-based pyrazole-thiazole hybrids, which also demonstrated significant α-glucosidase inhibition. researchgate.net The synthesized derivatives exhibited IC50 values ranging from 3.37±0.25 to 16.35±0.37 μM, with the most potent compound surpassing the efficacy of acarbose (IC50=5.36±0.31 μM). researchgate.net

These findings underscore the potential of the pyrazole scaffold in designing novel and effective α-glucosidase inhibitors for the management of diabetes. nih.govresearchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Pyrazole Derivatives

Compound Series Most Potent Compound IC50 (µM) Standard (Acarbose) IC50 (µM)
Acyl Pyrazole Sulfonamides 1.13 ± 0.06 35.1 ± 0.14

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on the α-amylase inhibitory activity of this compound are not extensively documented in the reviewed literature, various analogs containing the pyrazole scaffold have demonstrated significant potential in this area.

A study involving novel thiazolidin-4-one derivatives linked to a pyrazole moiety revealed notable α-amylase inhibitory activity. nih.gov For instance, compounds in this series showed up to 90.04% inhibition at a concentration of 100 μg/mL. nih.gov Another class of pyrazole-tetrazole hybrid compounds also exhibited potent α-amylase inhibition. nih.gov Specifically, compounds designated as 4 and 8 in the study were found to be extremely potent, surpassing the activity of the positive control. nih.gov Research on other pyrazole derivatives has further confirmed the role of this scaffold in α-amylase inhibition, with some analogs showing inhibitory potency nearly 10,000 times greater than acarbose, a clinically used α-amylase inhibitor. researchgate.net These findings underscore the potential of the pyrazole core structure in designing effective α-amylase inhibitors. nih.govnih.gov

Table 1: α-Amylase Inhibition by Pyrazole Analogs

Compound Class Key Findings Reference
Thiazolidin-4-one linked pyrazoles Showed up to 90.04% inhibition at 100 μg/mL. nih.gov
Pyrazole-tetrazole hybrids Compounds 4 and 8 were identified as extremely potent inhibitors. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a key strategy for treating hyperuricemia and gout. nih.gov While specific research on the xanthine oxidase inhibitory properties of this compound is limited in the available literature, the broader family of pyrazole-containing compounds has been recognized for its enzyme-inhibiting capabilities. researchgate.net Polyphenolic compounds, for example, are known to inhibit xanthine oxidase, with their activity influenced by structural features like hydroxyl and methoxy (B1213986) groups. nih.gov Given that pyrazole derivatives are known to interact with various enzymes, it is plausible that compounds like this compound could exhibit activity against xanthine oxidase, though dedicated studies are required to confirm this potential.

Kinase Inhibitory Activities

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are key regulators of inflammatory responses, making them attractive targets for anti-inflammatory drug development. nih.govnih.gov Various pyrazole-containing compounds have been investigated as inhibitors of p38 MAPK. nih.govnih.gov

One prominent series of inhibitors is based on an N-pyrazole, N'-aryl urea (B33335) scaffold. nih.gov These compounds bind to a distinct allosteric site on the p38 kinase, which is exposed when the activation loop adopts a specific conformation. nih.gov This interaction led to the development of potent inhibitors, culminating in the selection of BIRB 796 as a clinical candidate for treating inflammatory diseases. nih.gov

Another class of p38 inhibitors features a 3-pyridyl-2,5-diaryl-pyrrole structure. nih.gov The compound L-167307 from this series was identified as a potent and orally bioavailable inhibitor of p38 kinase, demonstrating efficacy in animal models of arthritis. nih.gov Although these examples are not direct analogs of this compound, they highlight the versatility of the pyrazole core in designing effective p38 MAPK inhibitors.

Thrombin Inhibition

Thrombin is a critical serine protease involved in the blood coagulation cascade, making it a prime target for antithrombotic therapies. nih.govnih.govresearchgate.net Research has identified flexible acylated 1H-pyrazol-5-amines as potent thrombin inhibitors that operate through a serine-trapping mechanism. nih.govnih.govresearchgate.net

In this mechanism, the acylated 1H-pyrazol-5-amine transfers its acyl group to the catalytic Ser195 residue of thrombin, leading to covalent inhibition of the enzyme. nih.govnih.gov A study on a series of these compounds found that derivatives 24e , 34a , and 34b were potent thrombin inhibitors with IC50 values in the nanomolar range (16–80 nM). nih.govnih.govresearchgate.net The most potent derivative, 24e , had an IC50 of 16 nM and showed high selectivity against other related serine proteases. nih.govnih.govresearchgate.net The structure of the substituent at the 3-position of the pyrazole core was found to be a critical determinant of inhibitory potency. nih.gov For instance, a 3-pyridyl-substituted derivative (24e ) was 26 times more potent than its 3-phenyl-substituted analog. nih.gov

Table 2: Thrombin Inhibition by Acylated 1H-Pyrazol-5-Amine Analogs

Compound Thrombin (FIIa) IC50 (nM) Key Structural Feature Reference
24e 16 3-pyridyl substituent nih.govnih.govresearchgate.net
24g 419 3-phenyl substituent nih.gov
24i > 5000 3-cyclohexyl substituent nih.gov
34a Potent inhibitor (16-80 nM range) Flexible acylated 1H-pyrazol-5-amine nih.govnih.govresearchgate.net

| 34b | Potent inhibitor (16-80 nM range) | Flexible acylated 1H-pyrazol-5-amine | nih.govnih.govresearchgate.net |

Other Kinase Targets (e.g., Hck, c-Src, GSK3α, Syk)

The inhibitory potential of pyrazole derivatives extends beyond p38 MAPK to other kinase families. Notably, analogs have shown significant activity against Glycogen Synthase Kinase 3 (GSK3). A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed as potential GSK-3β inhibitors for Alzheimer's disease. nih.gov One compound from this series, 16b , was identified as a potent GSK-3β inhibitor with an IC50 of 3.1 nM and demonstrated good selectivity over a panel of 21 other kinases. nih.gov

Furthermore, 3-amino-1H-pyrazole-based compounds have been developed as inhibitors of the PCTAIRE family of kinases, which are related to cyclin-dependent kinases (CDKs). nih.gov While extensive research specifically linking this compound or its direct analogs to the inhibition of Hck, c-Src, or Syk is not prominent in the reviewed literature, the broad kinase inhibitory activity of the pyrazole scaffold suggests that these could be potential targets worthy of future investigation.

Neuropharmacological and Receptor Modulation Studies

G protein-gated inwardly rectifying potassium (GIRK) channels are crucial for regulating neuronal excitability and are potential targets for treating various neurological conditions. nih.govfrontiersin.org Recent studies have identified novel series of 1H-pyrazol-5-yl derivatives as potent activators of GIRK1/2 channels. nih.gov

Structure-activity relationship studies have highlighted the necessity of the pyrazole scaffold for this activity. nih.gov Optimization of the substituents on the pyrazole ring has led to the discovery of highly potent and selective GIRK1/2 activators that can serve as valuable in vitro tool compounds. nih.gov These findings indicate that the pyrazole core, as present in this compound, is a promising foundation for developing modulators of neuronal ion channels, opening avenues for new therapies in neuropharmacology. nih.govnih.gov

Serotonin (B10506) Receptor (e.g., 5-HT2A) Agonism

The 5-HT2A receptor, a subtype of the serotonin receptor, is a significant target in the development of treatments for various neurological and psychiatric disorders. While direct studies on this compound are limited, research into its analogs, particularly pyrazole derivatives, has revealed modulatory activity at the 5-HT2A receptor. idrblab.netunifiedpatents.com

Certain diarylamine and arylheteroarylamine pyrazole derivatives have been identified as modulators of 5-HT2A receptor activity. wikipedia.org For instance, a series of phenyl-pyrazole ureas with an amino side chain were developed and found to be potent 5-HT2A inverse agonists. researchgate.net Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. Nelotanserin is an example of a potent and selective 5-HT2A inverse agonist that has been investigated for its effects on sleep architecture. researchgate.net The development of such compounds highlights the potential for pyrazole-based structures to act as agonists at the 5-HT2A receptor, which could be relevant for treating conditions like depression. wikipedia.org

Compound ClassActivityReceptor Target
Diaryl/Arylheteroarylamine Pyrazole DerivativesModulator5-HT2A
Phenyl-pyrazole UreasInverse Agonist5-HT2A
NelotanserinInverse Agonist5-HT2A

Trk Receptor Modulation

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation. researchgate.net Their overactivation is linked to the development of various cancers, making TRK inhibitors a valuable class of therapeutic agents. researchgate.net Analogs of this compound, specifically those containing the pyrazole scaffold, have been extensively studied as TRK inhibitors.

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit TRKA. researchgate.net One such compound, designated C03, demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown significant inhibitory potency against TRKs, with several compounds exhibiting IC50 values below 5 nM. researchgate.net Further research into 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidines has led to the discovery of potent pan-TRK inhibitors capable of overcoming clinically acquired resistance to existing therapies. scribd.com

Compound SeriesTargetActivityKey Findings
Pyrazolo[3,4-b]pyridinesTRKAInhibitionCompound C03 IC50 = 56 nM
Pyrazolo[1,5-a]pyrimidinesTRKInhibitionCompounds 8a, 8f, 9a, 9b, 9f with IC50 < 5 nM
3-Pyrazolyl-substituted pyrazolo[1,5-a]pyrimidinesTRKInhibitionOvercomes acquired resistance

GABA Receptor Interactions

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its receptors (GABA-A, GABA-B, and GABA-C) are important drug targets. rjptonline.org The GABA-A receptor, a ligand-gated ion channel, has multiple allosteric binding sites that can be modulated by various compounds, including analogs of this compound. unifiedpatents.comrjptonline.org

Specifically, 2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-ones have been identified as ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor. unifiedpatents.com These compounds can exhibit functional selectivity for the α3 subtype over the α1 subtype. unifiedpatents.com Furthermore, pyrazolo[1,5-a]quinazoline derivatives have been designed and synthesized as GABA-A receptor modulators, with their activity predicted through molecular modeling and confirmed via electrophysiological assays on recombinant α1β2γ2L-GABA-A receptors. granthaalayahpublication.org

Compound SeriesReceptor TargetBinding Site
2,5-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-onesGABA-ABenzodiazepine
Pyrazolo[1,5-a]quinazolinesGABA-A (α1β2γ2L)Allosteric

Anticonvulsant Activity Assessment

The search for novel anticonvulsant agents with improved efficacy and fewer side effects is ongoing. Pyrazole derivatives have emerged as a promising class of compounds in this area. paperdigest.orgresearchgate.netdntb.gov.ua Various analogs of this compound have been synthesized and evaluated for their ability to protect against seizures in preclinical models.

In one study, a series of pyrazolyl thiosemicarbazone derivatives were assessed using the maximal electroshock (MES) method, with all tested compounds showing a significant protective effect. paperdigest.org Another study on novel pyrazole derivatives found that compounds 11b, 11a, and 11d offered notable protection against clonic seizures induced by pentylenetetrazole (PTZ). researchgate.net Additionally, research on 4-(4,5-diphenyl-1H-imidazol-2-yl)-3,1-substituted phenyl-1H-pyrazole derivatives identified compounds 5d, 5e, and 5g as potent anticonvulsants in the MES model, comparable to the standard drug phenytoin (B1677684) sodium. dntb.gov.ua

Compound SeriesAnticonvulsant Test ModelKey Findings
Pyrazolyl thiosemicarbazonesMaximal Electroshock (MES)Significant protection against convulsions. paperdigest.org
Novel pyrazole derivatives (11a, 11b, 11d)Pentylenetetrazole (PTZ)-induced seizuresRemarkable protective effect against clonic seizures. researchgate.net
4-(4,5-diphenyl-1H-imidazol-2-yl)-3,1-substituted phenyl-1H-pyrazolesMaximal Electroshock (MES)Compounds 5d, 5e, and 5g showed significant potency. dntb.gov.ua

Antioxidant Properties and Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Pyrazole derivatives have demonstrated notable antioxidant and radical scavenging activities. idrblab.netmdpi.com

The antioxidant potential of these compounds is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging assays. idrblab.net The antioxidant activity of some pyrazole derivatives is attributed to the presence of the NH proton of the pyrazole moiety. idrblab.net In one study, a series of curcumin-based derivatives incorporating a pyrazole ring showed good radical scavenging properties when tested with DPPH. Specifically, 4,4'-((1E,1'E)-(1-(p-tolyl)-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol) was found to be more active than curcumin (B1669340) itself.

Inhibition of Protein Glycation

Protein glycation is a non-enzymatic reaction between proteins and reducing sugars that leads to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is associated with the long-term complications of diabetes and other age-related diseases. Pyrazole derivatives have been identified as a class of compounds with the potential to inhibit protein glycation. paperdigest.org

Research has shown that certain pyrazole derivatives can act as inhibitors of protein glycation. paperdigest.org For example, a new family of tetrapodal molecules containing two pyrazole-tetrazole units was synthesized and their hemoglobin antiglycation activity was examined. researchgate.net All tested compounds showed activity, with some being significantly more potent than the positive control, acarbose. researchgate.net The development of pyrazole-based compounds, including those with urea and thiourea (B124793) moieties, is an active area of research for identifying novel antiglycation agents. mdpi.com

Mechanistic Insights and Target Identification for 3 Oxolan 2 Yl 1h Pyrazol 5 Amine Derivatives

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand), such as a derivative of 3-(oxolan-2-yl)-1H-pyrazol-5-amine, binds to the active site of a target protein (receptor). nih.gov This method is instrumental in the early stages of drug discovery for screening potential inhibitors against various protein targets, including kinases and other enzymes. nih.govnih.gov For pyrazole (B372694) derivatives, docking studies have been successfully employed to simulate interactions with targets like receptor tyrosine kinases (e.g., VEGFR-2), serine/threonine protein kinases (e.g., Aurora A, CDK2), and cyclooxygenase (COX) enzymes. nih.govnih.govnih.gov These simulations provide a plausible model of the ligand-protein interactions, guiding the design of more potent and selective compounds. nih.gov

Docking simulations reveal the specific orientation (binding mode) of the pyrazole derivative within the protein's binding pocket and identify the key intermolecular forces that stabilize the complex. nih.govnih.gov These interactions commonly include hydrogen bonds, which are crucial for affinity and selectivity. For instance, docking studies of pyrazole-based inhibitors with succinate (B1194679) dehydrogenase (SDH) showed that the ligand interacts with key amino acid residues like TRP173, SER39, and ARG43 through hydrogen bonds and π-π interactions. nih.gov Similarly, pyrazole derivatives designed as COX-2 inhibitors were found to adopt conformations similar to known selective inhibitors, forming critical hydrogen bonds within the enzyme's active site. nih.gov The amino group and the nitrogen atoms of the pyrazole ring, along with the oxygen atom of the oxolane moiety in this compound, are all potential hydrogen bond donors or acceptors that can form these vital contacts. smolecule.com

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (in kJ/mol or kcal/mol). nih.gov This score estimates the strength of the interaction between the ligand and the protein, with lower (more negative) values suggesting a more stable complex and potentially higher inhibitory activity. nih.gov In a study involving pyrazole derivatives docked against various protein kinases, compounds with the lowest binding energies were identified as the most promising potential inhibitors. nih.gov For example, certain pyrazole-thiadiazole derivatives exhibited minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2, indicating strong potential for inhibition. nih.govnih.gov These energetic calculations, which consider forces like van der Waals interactions, hydrogen bonding, and desolvation energy, are crucial for ranking and prioritizing compounds for further experimental testing. nih.gov

Enzymatic Assays and Biochemical Pathway Analysis

Following computational predictions, enzymatic assays are essential for experimental validation. These in vitro tests measure the ability of a compound to inhibit the activity of a specific, isolated enzyme. researchgate.net Pyrazole derivatives have been evaluated against a wide range of enzymes. For example, various analogs have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Other pyrazole compounds have been identified as inhibitors of kinases like ALK5 and haspin kinase, which play roles in cancer progression. mdpi.comnih.gov In a notable study, a pyrazol-5-yl-benzamide derivative was confirmed to inhibit succinate dehydrogenase (SDH), an enzyme crucial for fungal respiration, validating the predictions from molecular docking. nih.gov Such assays are critical for confirming the mechanism of action and determining the potency of inhibitors, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.govmdpi.com

Cellular Assays and Phenotypic Screening

Cellular assays assess the effects of a compound on whole living cells, providing insights into its biological activity in a more complex physiological context. rsc.org Derivatives of the pyrazole scaffold are frequently screened for their cytotoxic effects against various cancer cell lines, such as lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, using methods like the MTT assay to measure cell viability. nih.govresearchgate.netresearchgate.net Beyond cancer, pyrazole derivatives have been tested in antimicrobial assays against bacterial and fungal strains, with their minimum inhibitory concentration (MIC) being a key metric of potency. rsc.org Phenotypic screening can also uncover unexpected therapeutic potential. For example, pyrazole-imidazoline derivatives were evaluated in a phenotypic screen against the parasite Trypanosoma cruzi, the causative agent of Chagas disease, revealing potent activity against the intracellular form of the parasite. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By synthesizing and testing a series of related compounds, chemists can identify which parts of the molecule are essential for its function and which can be modified to improve properties like potency and selectivity. nih.govmdpi.com

For pyrazole derivatives, the nature and position of substituents on the heterocyclic ring system dramatically influence their biological profile. nih.govacs.org

Substitution on the Pyrazole Ring: In a series of pyrazole-based kinase inhibitors, replacing a benzonitrile (B105546) group with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole moiety led to a significant increase in potency against Salt-Inducible Kinases (SIKs). acs.org This highlights the favorable contribution of a saturated oxygen-containing ring, similar to the oxolane in this compound.

Role of the Amino Group: The 5-amino group is a key feature. In one study on anti-parasitic agents, researchers found that removing the 5-amino group from a pyrazole-imidazoline hit compound and introducing other substituents on an attached phenyl ring enhanced activity against T. cruzi. mdpi.com This suggests that while the amino group can be important, its replacement or modification can be a viable strategy for optimization.

Influence of Phenyl Ring Substituents: In studies of antifungal pyrazolyl–thiazole derivatives, the introduction of halogen atoms (Cl, Br, F) on a phenyl ring increased the compound's hydrophobicity, which was thought to facilitate penetration of microbial cell membranes and lead to higher activity. rsc.org Conversely, electron-donating groups like methyl (CH₃) enhanced antioxidant activity. rsc.org

These findings demonstrate that systematic variation of substituents—from the core pyrazole and oxolane rings to the amine group—is a critical strategy for modulating the biological potency and selectivity of this class of compounds.

Role of the Oxolane Moiety in Pharmacological Profiles

The incorporation of a saturated heterocyclic ring system, such as the oxolane (tetrahydrofuran) moiety, can significantly influence the pharmacological profile of a drug candidate. The oxolane ring in this compound is anticipated to modulate several key properties, including solubility, metabolic stability, and target-binding interactions.

Saturated heterocycles are often introduced into drug molecules to enhance their hydrophilicity. nih.gov This can lead to improved aqueous solubility and more favorable pharmacokinetic properties. The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, potentially forming interactions with biological targets or improving solubility in aqueous environments.

Furthermore, the tetrahydrofuran (B95107) motif can enhance the metabolic stability of a compound. mdpi.com Compared to more labile aromatic or unsaturated rings, the saturated nature of the oxolane ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing.

Impact of Pyrazole Ring Substitutions

The biological activity of pyrazole derivatives can be finely tuned by introducing various substituents at different positions on the pyrazole ring. Structure-activity relationship (SAR) studies on a wide range of pyrazole-based compounds have demonstrated that even minor modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For derivatives of this compound, substitutions at the N1 position and on the amine group at the C5 position are of particular interest.

Table 1: Illustrative Impact of N1-Substitution on Kinase Inhibitory Activity of 3-Aryl-1H-pyrazol-5-amine Analogs

Compound IDN1-SubstituentTarget KinaseIC₅₀ (nM)Reference
A-1 -HCDK2150Fictional Data
A-2 -CH₃CDK275Fictional Data
A-3 -CH₂CH₃CDK250Fictional Data
A-4 -CyclopropylCDK225Fictional Data
A-5 -PhenylCDK2200Fictional Data

This table presents fictional data for illustrative purposes to demonstrate the potential impact of N1-substituents on kinase inhibition, as specific data for this compound derivatives is not available.

Alkylation or arylation at the N1 position of the pyrazole ring can significantly affect the compound's ability to act as a hydrogen bond donor and can introduce steric bulk that influences binding to the target. mdpi.com As illustrated in the hypothetical data in Table 1, small alkyl groups at the N1 position can sometimes enhance potency, while larger or more rigid groups like a phenyl ring might be detrimental to activity, depending on the specific target's binding pocket topology.

Table 2: Illustrative Impact of C5-Amine Substitution on Kinase Inhibitory Activity of 3-(Oxolan-2-yl)-1-methyl-1H-pyrazol-5-amine Analogs

Compound IDC5-Amine SubstituentTarget KinaseIC₅₀ (nM)Reference
B-1 -NH₂Aurora A120Fictional Data
B-2 -NHCH₃Aurora A80Fictional Data
B-3 -N(CH₃)₂Aurora A150Fictional Data
B-4 -NH-AcetylAurora A500Fictional Data
B-5 -NH-BenzoylAurora A>1000Fictional Data

This table presents fictional data for illustrative purposes to demonstrate the potential impact of C5-amine substituents on kinase inhibition, as specific data for this compound derivatives is not available.

Modifications to the 5-amino group can also have a profound impact on biological activity. The primary amine can serve as a key hydrogen bond donor. Acylation or alkylation of this group can alter its hydrogen bonding capacity and introduce new interactions with the target protein. The hypothetical data in Table 2 suggests that while small alkyl substitutions might be tolerated or even beneficial, larger acyl groups could significantly reduce or abolish activity, likely due to steric hindrance or loss of a critical hydrogen bond.

Future Directions and Research Opportunities

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The structural versatility of the pyrazole (B372694) scaffold allows for extensive modification to optimize pharmacological activity. researchgate.net Future research will likely focus on systematic derivatization of 3-(oxolan-2-yl)-1H-pyrazol-5-amine to explore the structure-activity relationship (SAR) and enhance its biological profile. Key strategies will involve chemical modifications at several key positions.

N-Substitution of the Pyrazole Ring : The two nitrogen atoms in the pyrazole ring are key sites for modification. mdpi.com Alkylation, arylation, or acylation at the N1 position can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects target binding and pharmacokinetic profiles.

Functionalization of the Amino Group : The 5-amino group is a versatile handle for introducing a wide array of substituents. Formation of amides, sulfonamides, ureas, or thioureas can lead to new derivatives with altered electronic and steric properties, potentially establishing new interactions with biological targets. One-pot reductive amination procedures offer an efficient route to create diverse secondary amines from this primary amine. mdpi.comresearchgate.net

Modification of the Oxolane Ring : The tetrahydrofuran (B95107) moiety can be altered to explore its impact on bioactivity. Strategies could include introducing substituents on the ring or replacing it with other heterocyclic systems to probe the importance of its size, shape, and oxygen atom for target engagement.

Substitution at the C4 Position : The C4 position of the pyrazole ring is susceptible to electrophilic substitution, providing another avenue for introducing diversity and modulating the electronic properties of the heterocyclic core. rsc.org

These derivatization efforts aim to create libraries of novel compounds for screening, leading to the identification of candidates with improved potency, selectivity, and drug-like properties.

Exploration of New Therapeutic Indications

Pyrazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. researchgate.netbenthamdirect.combenthamscience.com While the specific bioactivity of this compound is yet to be fully elucidated, its core structure suggests potential utility across multiple therapeutic areas. Future research should involve extensive biological screening to uncover its full potential.

Based on the activities of related pyrazole compounds, promising areas for investigation include:

Anticancer Activity : Numerous pyrazole derivatives have been investigated as anticancer agents, targeting various mechanisms including kinase inhibition (e.g., VEGFR-2, CDK2) and inhibition of tubulin polymerization. nih.govtandfonline.comnih.gov

Anti-inflammatory Effects : Pyrazole is the core scaffold of well-known anti-inflammatory drugs like celecoxib. nih.gov New derivatives could be evaluated for their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes. researchgate.net

Antimicrobial Properties : The pyrazole nucleus is present in compounds with antibacterial, antifungal, and antitubercular activity. researchgate.netbenthamdirect.combenthamscience.com Research could explore the efficacy of this compound derivatives against a range of pathogens, including drug-resistant strains.

Neuroprotective and Anticonvulsant Roles : Some pyrazole compounds exhibit activity in the central nervous system, suggesting potential applications in treating neurological disorders. benthamdirect.com

Potential Therapeutic Applications for Pyrazole Derivatives
Therapeutic AreaPotential Mechanism/TargetSupporting Evidence from Pyrazole Class
OncologyKinase Inhibition (VEGFR, CDK, BRAF), Tubulin Polymerization InhibitionMany derivatives show potent antiproliferative activity against various cancer cell lines. nih.govtandfonline.commdpi.com
InflammationCyclooxygenase (COX) InhibitionCore structure of drugs like Celecoxib and Deracoxib. nih.gov
Infectious DiseasesInhibition of microbial cell wall synthesis or other essential pathways.Broad-spectrum activity reported against bacteria, fungi, and mycobacteria. researchgate.netbenthamdirect.combenthamscience.com
NeurologyModulation of ion channels or neurotransmitter receptors.Anticonvulsant and antidepressant activities have been noted in the literature. benthamdirect.com
VirologyInhibition of viral replication enzymes.Antiviral properties have been documented for certain pyrazole analogs. benthamdirect.com

Advanced In Silico Drug Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, offering a cost-effective and efficient approach to designing and optimizing new drug candidates. tandfonline.com For this compound, in silico methods can guide derivatization strategies and prioritize the synthesis of compounds with the highest probability of success.

Future computational research should focus on:

Molecular Docking : This technique can be used to predict the binding modes of this compound and its virtual derivatives within the active sites of various biological targets. This helps in understanding key interactions and designing modifications to improve binding affinity. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org This can be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent analogs.

Virtual Screening : Large virtual libraries of derivatives based on the this compound scaffold can be screened against various protein targets to identify promising candidates for specific therapeutic indications. nih.gov

In Silico Techniques for Pyrazole Drug Design
TechniqueApplication in Drug Discovery
Molecular DockingPredicts binding affinity and orientation of a ligand to a target protein. tandfonline.com
QSARCorrelates chemical structure with biological activity to predict the potency of new compounds. benthamdirect.comej-chem.org
Molecular Dynamics (MD)Simulates the movement of atoms and molecules to assess the stability of protein-ligand complexes. nih.gov
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity.
Virtual ScreeningComputationally screens large libraries of compounds to identify potential hits for a specific target. nih.gov

Collaborative Research Initiatives in Pyrazole Chemistry and Pharmacology

Advancing the therapeutic potential of novel scaffolds like this compound requires a multidisciplinary approach. Future progress will be significantly enhanced through collaborative initiatives that bring together experts from various fields.

Academia-Industry Partnerships : Collaborations between academic researchers specializing in synthetic chemistry and pharmaceutical companies with expertise in drug development and clinical trials can accelerate the translation of promising compounds from the laboratory to the clinic.

Interdisciplinary Consortia : The formation of research consortia involving synthetic organic chemists, medicinal chemists, pharmacologists, computational biologists, and clinicians is crucial. Such groups can tackle the complex challenges of drug discovery more effectively, from initial hit identification and lead optimization to preclinical and clinical evaluation.

Open Science and Data Sharing : Initiatives that promote the sharing of synthetic protocols, biological screening data, and computational models can prevent duplication of effort and foster a more collaborative and efficient research environment. The development of innovative synthesis methods, such as those using flow chemistry, can also be accelerated through such collaborations. nih.gov

By fostering these collaborative efforts, the scientific community can more effectively harness the therapeutic potential of the versatile pyrazole scaffold and its promising derivatives.

Q & A

Q. What are the common synthetic routes for 3-(oxolan-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, or substitution. For example, oxolan-2-yl groups can be introduced via nucleophilic substitution using oxolane derivatives under reflux conditions with polar aprotic solvents like DMSO or ethanol . Optimization requires controlled temperatures (e.g., 60–80°C) and pH adjustments to minimize side reactions. Solvent-free methods may enhance efficiency and reduce environmental impact . Purification often employs recrystallization or column chromatography to achieve >95% purity .

Q. How does the structural configuration of this compound influence its chemical reactivity?

The pyrazole core provides two adjacent nitrogen atoms, enabling hydrogen bonding and coordination with metals. The oxolan-2-yl substituent enhances steric bulk and modulates electronic properties, affecting nucleophilicity at the 5-amine position. This group also improves solubility in organic solvents, facilitating reactions like acylation or Suzuki coupling . Substituent orientation (e.g., equatorial vs. axial in oxolane) can further alter reactivity, as shown in comparative studies of analogous compounds .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Purity validation : HPLC-MS to confirm >99% purity and rule out byproducts .
  • Dose-response profiling : IC50/EC50 determination across multiple cell lines to identify selective activity .
  • Target engagement assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for suspected targets (e.g., kinases) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) can model ligand-receptor interactions. Key steps:

  • Structure preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) .
  • Binding site analysis : Identify hydrophobic pockets or hydrogen-bonding residues in targets (e.g., COX-2 or EGFR kinases) .
  • Free energy calculations : Use MM-GBSA to estimate binding free energy and validate against experimental IC50 values .

Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard . Key considerations:

  • Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
  • Data collection : High-resolution (<1.0 Å) data at synchrotron facilities improve accuracy.
  • Refinement : SHELXL’s constraints handle disorder in the oxolane ring, while Hirshfeld surface analysis quantifies intermolecular interactions .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the alkylation step of this compound synthesis?

Low yields often stem from steric hindrance or competing side reactions. Solutions include:

  • Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .
  • Protecting groups : Temporarily block the 5-amine with Boc groups to direct reactivity .

Q. What spectroscopic techniques differentiate this compound from its structural analogs?

  • NMR : 1^1H NMR shows distinct coupling patterns for pyrazole protons (δ 6.2–7.5 ppm) and oxolane’s methylene groups (δ 3.5–4.0 ppm). 13C^{13}\text{C} NMR confirms quaternary carbons in the oxolane ring .
  • IR : Stretching vibrations at ~3400 cm1^{-1} (N-H) and ~1600 cm1^{-1} (C=N) are characteristic .
  • HRMS : Exact mass (e.g., [M+H]+^+ = 196.1084) distinguishes it from analogs with alternative substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.